
Y-33075
描述
Y-39983 是一种选择性 Rho 相关卷曲螺旋蛋白激酶抑制剂。它是从 Y-27632 衍生而来,以其对 Rho 相关蛋白激酶的强效抑制而闻名。 该化合物因其潜在的治疗应用而被广泛研究,特别是在青光眼和眼压升高的治疗中 .
准备方法
Y-39983 的合成涉及多个步骤,从市售的起始原料开始反应条件通常包括使用强碱和高温以促进所需产物的形成 。Y-39983 的工业生产方法没有得到广泛的记录,但它们可能涉及类似的合成路线,并针对大规模生产进行了优化。
化学反应分析
Y-39983 会发生各种化学反应,包括:
氧化: 这种反应可以通过氧化剂(如过氧化氢或高锰酸钾)来促进。
还原: 还原反应可以使用还原剂(如硼氢化钠或氢化铝锂)进行。
取代: 亲核取代反应可能发生,特别是在苯甲酰胺部分,使用试剂(如卤代烷或酰氯)。
这些反应中常用的试剂和条件包括二氯甲烷或二甲亚砜等有机溶剂,以及钯碳等催化剂。 从这些反应中形成的主要产物取决于所用特定条件和试剂 .
科学研究应用
Key Mechanisms:
- Inhibition of Contraction : Y-33075 reduces the contraction of hepatic stellate cells (HSCs), which are pivotal in liver fibrosis.
- Alteration of Migration : Interestingly, while it decreases contraction, it enhances the migration of HSCs at certain concentrations .
Research Findings
Recent studies have highlighted the efficacy of this compound in various experimental settings:
2.1. Hepatic Stellate Cells (HSCs)
A pivotal study evaluated the effects of this compound on activated primary mouse HSCs and human HSC line TWNT-4. The findings indicate:
- Reduction in Contraction : Significant reduction in contraction was observed at concentrations as low as 100 nM .
- Enhanced Migration : At 1 μM concentration, this compound increased migration rates significantly over time .
2.2. Fibrogenesis
This compound has demonstrated potential in reducing fibrogenesis:
- Collagen Expression : The compound markedly decreased collagen 1a1 expression in both TWNT-4 and FVB/NJ cells, indicating its role in mitigating fibrosis .
Data Tables
The following table summarizes key findings from studies involving this compound:
Parameter | Concentration (nM) | Effect Observed |
---|---|---|
Contraction in TWNT-4 Cells | 100 - 10,000 | Significant reduction |
Migration in TWNT-4 Cells | 1,000 | Increased migration at 4h, 8h, 24h |
Collagen 1a1 Expression | Various | Decreased expression across all concentrations |
Phosphorylation of MLC | 10 - 10,000 | Reduction observed at lower concentrations |
Case Studies
Several case studies have explored the therapeutic potential of this compound:
4.1. Chronic Liver Disease
In a controlled study involving cirrhotic rats:
- Portal Pressure Reduction : Treatment with this compound led to a significant decrease in portal pressure, suggesting its potential as a therapeutic agent for portal hypertension associated with chronic liver disease .
4.2. Wound Healing Assays
Wound healing assays conducted on HSCs revealed:
作用机制
Y-39983 通过抑制 Rho 相关蛋白激酶发挥其作用。这种抑制导致平滑肌细胞松弛,眼内房水流出增加,从而降低眼压。Y-39983 的分子靶点包括 Rho 相关蛋白激酶亚型 ROCK1 和 ROCK2。 其作用机制中涉及的途径包括 RhoA/Rho 相关蛋白激酶信号通路,该通路调节各种细胞行为,如细胞骨架重排和细胞运动 .
相似化合物的比较
Y-39983 通常与其他 Rho 相关蛋白激酶抑制剂进行比较,例如 Y-27632、利帕苏地和奈他苏地。 与 Y-27632 相比,Y-39983 在抑制 Rho 相关蛋白激酶和促进神经突生长方面更有效 。利帕苏地和奈他苏地也是有效的抑制剂,但它们具有不同的药代动力学特征和临床应用。 Y-39983 的独特性在于其对 Rho 相关蛋白激酶的高效性和选择性,使其成为研究和治疗环境中宝贵的工具 .
类似化合物
- Y-27632
- 利帕苏地
- 奈他苏地
- AMA0076
生物活性
Y-33075 is a non-selective Rho-kinase (ROCK) inhibitor that has garnered attention for its potential therapeutic applications, particularly in liver fibrosis and other fibrotic diseases. This article explores the biological activity of this compound, focusing on its effects on hepatic stellate cells (HSCs), its mechanism of action, and relevant case studies.
Rho-kinase inhibitors like this compound are known to modulate various cellular processes, including contraction, migration, and proliferation. The primary mechanism involves the inhibition of myosin light chain (MLC) phosphorylation, which is crucial for cellular contraction. Studies have shown that this compound significantly reduces p-MLC levels in HSCs, thereby decreasing contraction and fibrogenesis while increasing cellular migration.
Key Findings
- Potency Comparison : this compound exhibits a potency approximately 10 times greater than Y-27632, another ROCK inhibitor, in reducing contraction in activated HSCs. This was demonstrated in both murine and human cell lines (TWNT-4) .
-
Effects on Contraction and Migration :
- At concentrations ranging from 100 nM to 10 μM , this compound effectively decreased contraction in TWNT-4 cells.
- In a wound healing assay, this compound increased migration at concentrations of 100 nM and 1 μM after 4 and 8 hours of incubation, although higher concentrations (10 μM) led to decreased migration after 24 hours .
- Gene Expression Modulation : Treatment with this compound resulted in a significant reduction of collagen type I alpha 1 (Col1a1) gene expression at concentrations as low as 1 μM , indicating its role in modulating fibrogenic processes .
Data Table: Effects of this compound on HSCs
Concentration (μM) | Effect on Contraction | Effect on Migration | Col1a1 Expression |
---|---|---|---|
0.1 | Decreased | Increased | Not significant |
1 | Decreased | Increased | Reduced |
10 | Decreased | Decreased | Significant reduction |
Study 1: Impact on Activated HSCs
In a study examining the effects of this compound on activated primary mouse HSCs from FVB/NJ mice, researchers found that treatment led to a marked decrease in contraction and fibrogenesis compared to untreated controls. Additionally, an unexpected increase in cellular migration was noted, suggesting a dual role for this compound in both inhibiting fibrosis and promoting cell movement .
Study 2: Comparative Analysis with Y-27632
Another comparative study highlighted that while both this compound and Y-27632 reduced contraction effectively, only this compound demonstrated significant effects at lower concentrations. This study emphasized the need for further exploration into the clinical applications of this compound as a more effective ROCK inhibitor .
属性
IUPAC Name |
4-[(1R)-1-aminoethyl]-N-(1H-pyrrolo[2,3-b]pyridin-4-yl)benzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O/c1-10(17)11-2-4-12(5-3-11)16(21)20-14-7-9-19-15-13(14)6-8-18-15/h2-10H,17H2,1H3,(H2,18,19,20,21)/t10-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTVBXQAYBIJXRP-SNVBAGLBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)C(=O)NC2=C3C=CNC3=NC=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=C(C=C1)C(=O)NC2=C3C=CNC3=NC=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50173718 | |
Record name | Y-33075 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50173718 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
199433-58-4 | |
Record name | Y-33075 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0199433584 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Y-33075 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50173718 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Y-33075 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/00ALI1GAY2 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。